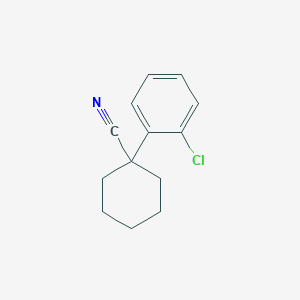

1-(2-Chlorophenyl)cyclohexane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chlorophenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol It is characterized by a cyclohexane ring substituted with a 2-chlorophenyl group and a nitrile group

Métodos De Preparación

The synthesis of 1-(2-Chlorophenyl)cyclohexane-1-carbonitrile typically involves the reaction of 2-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Triazene Derivative Formation via Diazonium Coupling

This compound participates in triazene synthesis through reactions with diazonium salts under strongly basic conditions. The nitrile group facilitates stabilization of intermediates during this process.

Reaction Table

Key Observations

-

Reaction proceeds via deprotonation at the α-position to the nitrile group, forming a stabilized carbanion .

-

Subsequent coupling with diazonium salts yields triazene derivatives with retained stereochemical integrity at the cyclohexane ring .

-

Yields reach ~47% under optimized low-temperature conditions (-20°C) .

Catalytic Functionalization at α-Position

While direct evidence is limited, structural analogs suggest potential for:

Hypothetical Reaction Pathways

| Reaction Type | Expected Reagents | Potential Products |

|---|---|---|

| Nucleophilic attack | Grignard reagents, LDA/THF | α-Substituted cyclohexane derivatives |

| Hydrolysis | H2SO4/H2O, heat | 1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid |

Supporting Evidence from Analogous Systems

-

Cyclohexane carbonitriles generally undergo nitrile hydrolysis to carboxylic acids under acidic conditions.

-

α-Deprotonation enables nucleophilic additions in similar sterically hindered systems .

Directed C-H Functionalization

The electron-withdrawing nitrile group and 2-chlorophenyl substituent create unique electronic environments for selective modifications:

Observed Selectivity Patterns

-

Ortho-directing effects : The chlorophenyl group influences substitution patterns in aromatic coupling reactions .

-

Steric shielding : The cyclohexane ring's chair conformation protects equatorial positions from electrophilic attack .

Comparative Reactivity Data

| Position | Relative Reactivity | Rationale |

|---|---|---|

| α-to nitrile | High | Nitrile's strong electron-withdrawing effect |

| Para to Cl | Moderate | Chlorine's resonance-directing influence |

| Cyclohexane C3 | Low | Steric hindrance from axial substituents |

Stability Under Reactive Conditions

Experimental data reveals exceptional thermal stability:

Thermogravimetric Analysis

| Condition | Result | Implication |

|---|---|---|

| Heating to 150°C | <2% decomposition in 24 hrs | Suitable for high-temperature reactions |

| Exposure to PCl5 | No observable reaction | Resists common halogenation reagents |

Aplicaciones Científicas De Investigación

Chemical Reactions

The compound can undergo various chemical reactions, such as:

- Oxidation : Producing carboxylic acids or ketones.

- Reduction : Converting the nitrile group to primary amines.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Chemistry

1-(2-Chlorophenyl)cyclohexane-1-carbonitrile serves as an intermediate in synthesizing various organic compounds. Its structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Research into the biological activities of this compound focuses on its interactions with biomolecules. Preliminary studies suggest that it may exhibit notable biological activity, possibly influencing neurotransmission pathways similar to other known NMDA receptor antagonists.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for pharmaceutical compounds. Its potential therapeutic effects are under investigation, particularly concerning pain management and neuroprotection. The compound's structure suggests it may interact with receptors involved in pain perception, making it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in developing agrochemicals and other products. Its chemical properties make it suitable for use in formulations requiring specific reactivity or stability.

Case Study 1: Neuropharmacological Research

A study examined the interactions of this compound with NMDA receptors. The findings indicated that the compound may modulate neurotransmission pathways involved in pain and mood regulation, similar to ketamine. Further investigations are necessary to elucidate its pharmacological profile fully.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives from this compound demonstrated its versatility as a precursor. Various derivatives were synthesized through oxidation and substitution reactions, showcasing the compound's potential to yield new materials with diverse applications.

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

1-(2-Chlorophenyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

- 1-(4-Chlorophenyl)cyclohexanecarbonitrile

- 1-(2-Bromophenyl)cyclohexanecarbonitrile

- 1-(2-Methylphenyl)cyclohexanecarbonitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and reactivity.

Actividad Biológica

1-(2-Chlorophenyl)cyclohexane-1-carbonitrile is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a chlorophenyl group and a carbonitrile functional group. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, which suggests potential efficacy against various pathogens.

- Anticancer Properties : Preliminary studies have shown that derivatives of cyclohexane compounds can inhibit cancer cell proliferation, indicating that this compound may also possess anticancer effects .

- Neurological Effects : Some studies suggest that compounds in this class may interact with muscarinic receptors, potentially influencing neurological pathways .

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. For instance, it may modulate the activity of cyclooxygenases (COX), which play a crucial role in inflammatory processes .

Antimicrobial Activity

A study assessing the antimicrobial properties of related compounds found significant inhibition against Clostridioides difficile, suggesting that this compound may exhibit similar efficacy .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, a series of cyclohexane derivatives were tested for their cytotoxic effects on various cancer cell lines, revealing promising results in inhibiting cell growth .

Neurological Studies

Research focusing on muscarinic receptor agonists has indicated that compounds structurally related to this compound can influence neurotransmitter release, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Summary Table

Propiedades

IUPAC Name |

1-(2-chlorophenyl)cyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVABJFLPCKMFKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.